4-Bromo-4,4-difluorobutan-1-ol

Catalog No.
S1527244
CAS No.
155957-60-1
M.F
C4H7BrF2O
M. Wt
189 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4,4-difluorobutan-1-ol

CAS Number

155957-60-1

Product Name

4-Bromo-4,4-difluorobutan-1-ol

IUPAC Name

4-bromo-4,4-difluorobutan-1-ol

Molecular Formula

C4H7BrF2O

Molecular Weight

189 g/mol

InChI

InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2

InChI Key

YMVXWKFHZLGKAX-UHFFFAOYSA-N

SMILES

C(CC(F)(F)Br)CO

Canonical SMILES

C(CC(F)(F)Br)CO

4-Bromo-4,4-difluorobutan-1-ol is an organofluorine compound with the molecular formula C₄H₇BrF₂O. This compound features a butanol structure with a bromine atom and two fluorine atoms attached to the fourth carbon atom. It is characterized by its unique combination of halogen substituents, which significantly influence its chemical properties and reactivity. The presence of these halogens can enhance lipophilicity and alter the compound's biological activity, making it a subject of interest in both synthetic and medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in an S_N2 reaction, leading to the formation of different alcohols or other derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes, particularly when treated with bases.
  • Reduction Reactions: The hydroxyl group can be oxidized or reduced to yield various products, including ketones or aldehydes depending on the reagents used .

Various synthetic routes can be employed to produce 4-bromo-4,4-difluorobutan-1-ol:

  • Halogenation of Butanol Derivatives: Starting from butanol or its derivatives, bromination and fluorination can be performed sequentially or simultaneously to introduce the halogen substituents.
  • Fluorination of Bromo Compounds: A compound such as 4-bromobutan-1-ol can be fluorinated using fluoride sources like potassium fluoride under appropriate conditions to yield the difluorinated product.
  • Multistep Synthesis: More complex synthesis involving multiple steps can also be designed to introduce the desired functional groups while controlling stereochemistry and yield .

4-Bromo-4,4-difluorobutan-1-ol has potential applications in:

  • Synthetic Chemistry: As a versatile intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties might be utilized in developing new materials with specific functionalities.
  • Biological Research: Investigating its interactions with biological systems could provide insights into drug design and development .

Several compounds share structural similarities with 4-bromo-4,4-difluorobutan-1-ol, each exhibiting unique properties:

Compound NameStructure TypeKey Features
4-Bromo-1-butanolAlcoholSimple alcohol with bromine; less fluorinated
2-Bromo-2-fluoropropaneAlkyl HalideSimilar halogen substitution; different carbon skeleton
2-FluoroethanolAlcoholLacks bromine; simpler structure
3-Bromo-3,3-difluoropropan-1-olAlcoholSimilar difluorination; different position of bromine

These compounds highlight the uniqueness of 4-bromo-4,4-difluorobutan-1-ol through its specific arrangement of functional groups and their effects on chemical reactivity and biological activity .

XLogP3

1.3

Wikipedia

4-bromo-4,4-difluorobutan-1-ol

Dates

Last modified: 08-15-2023

Explore Compound Types